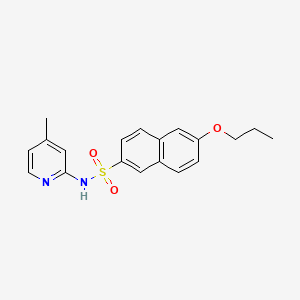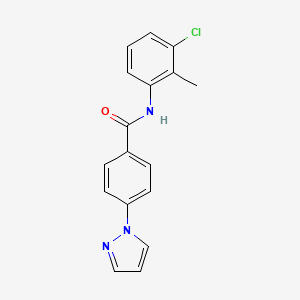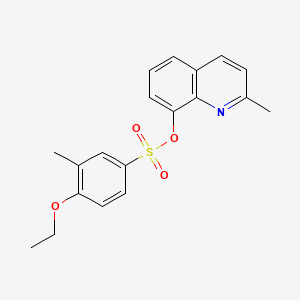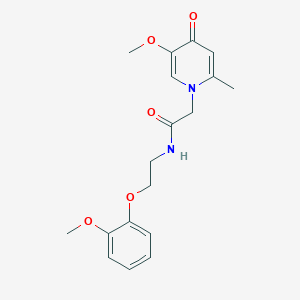
N-(4-methyl-2-pyridinyl)-6-propoxy-2-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-2-pyridinyl)-6-propoxy-2-naphthalenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group at the 4-position and a propoxy group at the 6-position of a naphthalenesulfonamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-2-pyridinyl)-6-propoxy-2-naphthalenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-2-pyridine with 6-propoxy-2-naphthalenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methyl-2-pyridinyl)-6-propoxy-2-naphthalenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Triethylamine in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-(4-methyl-2-pyridinyl)-6-propoxy-2-naphthalenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific cellular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(4-methyl-2-pyridinyl)-6-propoxy-2-naphthalenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
4-methyl-2-(3-pyridinyl)quinoline: Known for its anticancer properties.
N-(4-methyl-2-pyridinyl)-2-phenoxyacetamide: Used in early discovery research.
N-(4-methyl-2-pyridinyl)-2-pyridinecarbothioamide: Investigated for its biological activities.
Uniqueness
N-(4-methyl-2-pyridinyl)-6-propoxy-2-naphthalenesulfonamide stands out due to its unique combination of a pyridine ring and a naphthalenesulfonamide core, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H20N2O3S |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
N-(4-methylpyridin-2-yl)-6-propoxynaphthalene-2-sulfonamide |
InChI |
InChI=1S/C19H20N2O3S/c1-3-10-24-17-6-4-16-13-18(7-5-15(16)12-17)25(22,23)21-19-11-14(2)8-9-20-19/h4-9,11-13H,3,10H2,1-2H3,(H,20,21) |
Clave InChI |
LPAXXPVOTFSQFR-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=NC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B13372220.png)
![5-phenyl-3-(3-pyridinylmethylene)-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B13372226.png)
![1-[4-(difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13372239.png)
![7-(cyclopropylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-9H-isoxazolo[2,3-a]pyrido[4,3-d]pyrimidin-9-one](/img/structure/B13372240.png)
![2-cyclohexyl-6,7-difluoro-2,3-dihydro-1H-pyrrolo[3,4-b]quinoxalin-1-one](/img/structure/B13372244.png)
![3-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile](/img/structure/B13372249.png)
![2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B13372258.png)

![(3-Bromophenyl)[(3-methoxypropyl)amino]acetonitrile](/img/structure/B13372264.png)
![Ethyl 4-[2-hydroxy-3-(1-piperidinyl)propoxy]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B13372275.png)


![1-Methyl-5',6'-dihydrospiro(cyclohexane-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13372287.png)
![methyl 5-amino-1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B13372297.png)
